![molecular formula C27H21ClN4O3 B2653812 N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941939-29-3](/img/new.no-structure.jpg)
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic organic compound notable for its intricate structure and diverse potential applications. Its molecular framework incorporates a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core, creating a unique combination of pharmacophoric elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves a multi-step reaction sequence:
Formation of the Pyrazolo-pyrazinone Core: : Starting from pyrazolone, the core structure is built through cyclization reactions involving appropriate chlorophenyl precursors under acidic or basic conditions.
Substitution of the Benzyloxyphenyl Group:
Acylation Reaction: : The final step often involves acylation of the intermediate compound with an appropriate acetylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
While the synthetic approach in laboratories is streamlined for precision, industrial production scales up these reactions with enhanced efficiency. Continuous-flow reactors and optimized catalysts may be used to ensure higher yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, typically with reagents such as hydrogen peroxide or molecular oxygen, leading to modifications in the aromatic rings.
Reduction: : Reduction reactions, often facilitated by hydride donors like sodium borohydride, target the carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially in the presence of strong bases or acids, enabling modifications on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxides, oxygen, metal oxides.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens, Grignard reagents, organolithium compounds.
Major Products Formed
The major products from these reactions vary:
Oxidation leads to hydroxylated derivatives.
Reduction generally results in alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, it serves as a model compound for studying reaction mechanisms and the development of new synthetic methods.
Biology
Biological studies often explore its potential as a biochemical probe for investigating enzyme interactions and cellular pathways.
Medicine
Medically, it’s investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrial applications may include its role as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action primarily involves binding to specific molecular targets, such as enzymes or receptors. This interaction often results in the modulation of biochemical pathways, leading to the observed biological effects. The pathways involved might include inhibition of enzymatic activity or disruption of receptor-ligand interactions, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-[4-(methoxy)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Similar structure but with different substituents affecting its reactivity and applications.
N-[4-(benzyloxy)phenyl]-2-[2-(3,5-dichlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: : Another analogous compound differing in the substitution pattern on the aromatic ring, influencing its biological activity.
Uniqueness
The unique combination of a benzyloxyphenyl group and a chlorophenyl-substituted pyrazolo-pyrazinone core imparts distinct chemical properties and biological activities, distinguishing it from other similar compounds.
And there you have it! A full-on deep dive into the world of N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. This compound is quite the star in both scientific research and industrial applications. Anything you'd like to explore further?
Properties
CAS No. |
941939-29-3 |
|---|---|
Molecular Formula |
C27H21ClN4O3 |
Molecular Weight |
484.94 |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21ClN4O3/c28-21-8-6-20(7-9-21)24-16-25-27(34)31(14-15-32(25)30-24)17-26(33)29-22-10-12-23(13-11-22)35-18-19-4-2-1-3-5-19/h1-16H,17-18H2,(H,29,33) |
InChI Key |
AQLUCRCZQPALNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


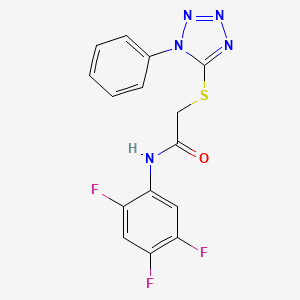
![2-(2-chlorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653730.png)
![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)
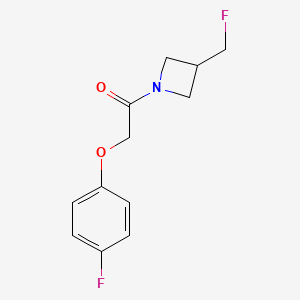
![[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione](/img/structure/B2653738.png)
![4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine](/img/structure/B2653740.png)
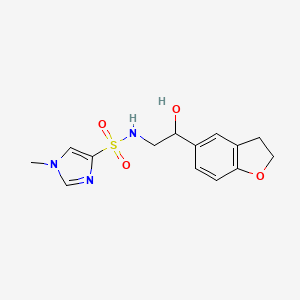
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2653744.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2653746.png)
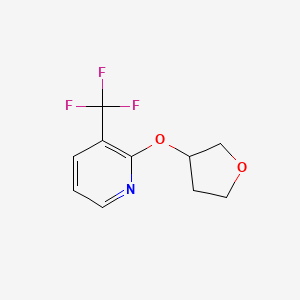
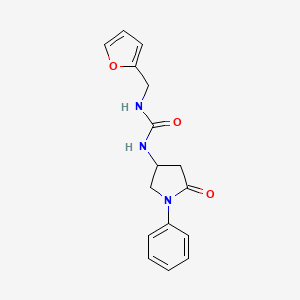
![7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)
